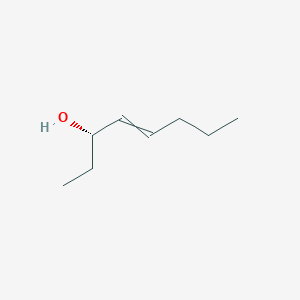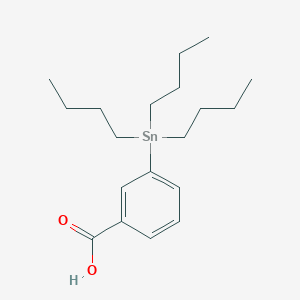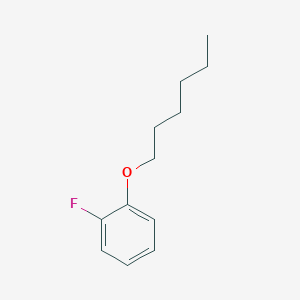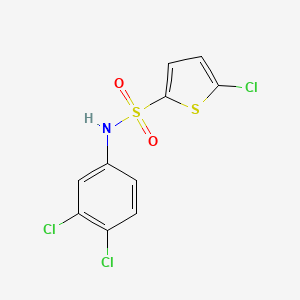
(3S)-Oct-4-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-Oct-4-en-3-ol: is an organic compound with the molecular formula C8H16O. It is a chiral alcohol with a double bond located at the fourth carbon atom and a hydroxyl group at the third carbon atom. This compound is known for its pleasant, floral odor and is often used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-Oct-4-en-3-ol can be achieved through various methods. One common approach involves the asymmetric reduction of a suitable precursor, such as an α,β-unsaturated ketone. This reduction can be catalyzed by enzymes or chiral catalysts to ensure the desired stereochemistry. For example, the use of carbonyl reductase from Lactobacillus fermentum has been reported to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms can be optimized to produce high yields of the desired compound through metabolic engineering and fermentation optimization techniques.
化学反応の分析
Types of Reactions: (3S)-Oct-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of oct-4-en-3-one or oct-4-en-3-al.
Reduction: Formation of octan-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry: (3S)-Oct-4-en-3-ol is used as a chiral building block in the synthesis of more complex molecules. Its stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its role in pheromone signaling in insects. It is known to act as a pheromone component in certain species, influencing their behavior and communication.
Medicine: While not widely used in medicine, this compound’s chiral nature makes it a potential candidate for the development of pharmaceuticals that require specific stereochemistry for efficacy.
Industry: The fragrance industry utilizes this compound for its pleasant odor. It is a key ingredient in the formulation of perfumes and scented products.
作用機序
The mechanism of action of (3S)-Oct-4-en-3-ol in biological systems involves its interaction with olfactory receptors. These receptors are proteins located in the nasal epithelium that bind to odorant molecules, triggering a signal transduction pathway that results in the perception of smell. The specific molecular targets and pathways involved in this process are still under investigation.
類似化合物との比較
(3R)-Oct-4-en-3-ol: The enantiomer of (3S)-Oct-4-en-3-ol, differing only in the spatial arrangement of atoms around the chiral center.
Oct-4-en-3-one: The oxidized form of this compound.
Octan-3-ol: The saturated alcohol formed by the reduction of this compound.
Uniqueness: this compound’s uniqueness lies in its specific stereochemistry, which imparts distinct olfactory properties and makes it valuable in applications requiring chiral purity. Its role as a pheromone component also distinguishes it from other similar compounds.
特性
CAS番号 |
202917-31-5 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC名 |
(3S)-oct-4-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h6-9H,3-5H2,1-2H3/t8-/m0/s1 |
InChIキー |
IWHMIKIFTITXGS-QMMMGPOBSA-N |
異性体SMILES |
CCCC=C[C@H](CC)O |
正規SMILES |
CCCC=CC(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)




![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)

